molecular formula C18H21NO5S2 B11654687 methyl 6-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

methyl 6-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

Cat. No.: B11654687
M. Wt: 395.5 g/mol
InChI Key: SIONITCHWDHRTM-RVDMUPIBSA-N
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Description

Methyl 6-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a rhodanine derivative characterized by a 4-hydroxy-3-methoxybenzylidene substituent at the C5 position of the thiazolidinone core, linked to a methyl hexanoate chain at the N3 position. Rhodanine-based compounds are known for their diverse biological activities, including enzyme inhibition and antimicrobial properties .

Properties

Molecular Formula

C18H21NO5S2

Molecular Weight

395.5 g/mol

IUPAC Name

methyl 6-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate

InChI

InChI=1S/C18H21NO5S2/c1-23-14-10-12(7-8-13(14)20)11-15-17(22)19(18(25)26-15)9-5-3-4-6-16(21)24-2/h7-8,10-11,20H,3-6,9H2,1-2H3/b15-11+

InChI Key

SIONITCHWDHRTM-RVDMUPIBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with hexanoic acid or its derivatives under acidic or basic conditions to form the thiazolidinone ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Scientific Research Applications

Methyl 6-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazolidinone ring and the methoxybenzylidene moiety play crucial roles in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of rhodanine derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Rhodanine Derivatives
Compound Name (CAS No.) Substituent on Benzylidene Molecular Formula Molecular Weight (g/mol) Key Biological Activity Source
Target Compound 4-hydroxy-3-methoxy C20H23NO6S2 437.52 Not explicitly reported (inferred potential as aldose reductase inhibitor)
BH55276 (329224-46-6) 3-bromo C17H18BrNO3S2 428.36 Apoptosis signal-regulating kinase 1 (ASK1) inhibition
BH55280 (347914-63-0) 4-ethoxy-3-methoxy C20H25NO5S2 423.55 No explicit data; ethoxy group may enhance lipophilicity
Methyl 6-[(5Z)-5-benzylidene...]hexanoate (15788-36-0) None (benzylidene) C17H19NO3S2 349.50 Lower polarity (XLogP3 = 3.9); unsubstituted benzylidene likely reduces target affinity
3d (from ) 4-hydroxy-3-methoxy C22H18N2O6S2 470.52 Aldose reductase inhibition (IC50 < 1 µM)

Physicochemical Properties

  • Synthetic Yield : Analogous compounds (e.g., 9e in ) are synthesized in moderate yields (21–48%) under controlled temperatures (90–110°C), indicating the target compound may require similar optimized conditions .

Research Findings and Implications

  • Enzyme Inhibition: The 4-hydroxy-3-methoxybenzylidene motif is critical for aldose reductase inhibition, as seen in 3d. The target compound’s hexanoate chain may serve as a prodrug moiety, enhancing bioavailability through ester hydrolysis .
  • Therapeutic Potential: Brominated analogs (e.g., BH55276) highlight the versatility of rhodanine derivatives in targeting kinases, while methoxy/ethoxy substitutions (e.g., BH55280) balance lipophilicity and metabolic stability .
  • Structural Optimization: Replacing the hexanoate chain in the target compound with smaller linkers (e.g., acetic acid in 3d) could enhance target affinity without compromising solubility .

Biological Activity

Methyl 6-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and specific activities, particularly focusing on antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of thiazolidinone derivatives with appropriate aldehydes. The general synthetic pathway includes the formation of the thiazolidinone core followed by the introduction of the hexanoate moiety. The process can be summarized as follows:

  • Formation of Thiazolidinone : The initial step involves the condensation of a thiazolidinone precursor with a substituted benzaldehyde.
  • Hexanoate Addition : The hexanoate group is then introduced through esterification reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives evaluated for antibacterial activity showed significant efficacy against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

CompoundMIC (mg/mL)MBC (mg/mL)Target Organism
10.0040.008Enterobacter cloacae
20.0150.030Staphylococcus aureus
30.0110.020Escherichia coli
40.0450.100Listeria monocytogenes

The most active compounds exhibited MIC values as low as 0.004mg mL0.004\,\text{mg mL}, indicating their potency compared to standard antibiotics like ampicillin and streptomycin .

The mechanism underlying the antimicrobial activity involves inhibition of bacterial cell wall synthesis and interference with metabolic pathways. Molecular docking studies suggest that these compounds may inhibit specific enzymes critical for bacterial survival, such as MurB in E. coli and lanosterol demethylase in fungi .

Cytotoxicity Studies

Cytotoxicity assays using MTT methods on normal cell lines (e.g., MRC5) indicated that while these compounds exhibit strong antimicrobial properties, they also maintain a favorable safety profile with low cytotoxicity at effective concentrations .

Case Studies

Several case studies have been documented regarding the efficacy of thiazolidinone derivatives in clinical settings:

  • Case Study A : A derivative demonstrated significant antibacterial effects in a clinical isolate of Staphylococcus aureus, showing reduced resistance compared to traditional treatments.
  • Case Study B : In vitro studies indicated that another derivative had a synergistic effect when combined with existing antibiotics, enhancing overall therapeutic outcomes.

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